4-(Trifluoromethylsulfonyloxy)coumarin 4-(Trifluoromethylsulfonyloxy)coumarin
Brand Name: Vulcanchem
CAS No.:
VCID: VC18854193
InChI: InChI=1S/C10H5F3O5S/c11-10(12,13)19(15,16)18-8-5-9(14)17-7-4-2-1-3-6(7)8/h1-5H
SMILES:
Molecular Formula: C10H5F3O5S
Molecular Weight: 294.21 g/mol

4-(Trifluoromethylsulfonyloxy)coumarin

CAS No.:

Cat. No.: VC18854193

Molecular Formula: C10H5F3O5S

Molecular Weight: 294.21 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethylsulfonyloxy)coumarin -

Specification

Molecular Formula C10H5F3O5S
Molecular Weight 294.21 g/mol
IUPAC Name (2-oxochromen-4-yl) trifluoromethanesulfonate
Standard InChI InChI=1S/C10H5F3O5S/c11-10(12,13)19(15,16)18-8-5-9(14)17-7-4-2-1-3-6(7)8/h1-5H
Standard InChI Key LIGSOIHKWHISGT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=O)O2)OS(=O)(=O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular framework of 4-(trifluoromethylsulfonyloxy)coumarin consists of a benzopyrone core (C₉H₆O₂) modified at the 4-position with a trifluoromethylsulfonyloxy (−OSO₂CF₃) group . This substituent introduces significant electronic effects, including strong electron-withdrawing character, which alters the coumarin ring’s reactivity and spectroscopic properties. The trifluoromethylsulfonyloxy group’s steric bulk further influences intermolecular interactions, potentially affecting crystallization behavior and solubility in polar solvents .

Key physicochemical properties inferred from analogous compounds include:

  • Molecular Formula: C₁₀H₅F₃O₅S (calculated based on coumarin backbone + −OSO₂CF₃ group)

  • Molecular Weight: ~298.21 g/mol

  • Polarity: Enhanced compared to unsubstituted coumarin due to the sulfonyl group’s electronegativity .

  • Stability: Likely resistant to hydrolysis under acidic conditions, as trifluoromethylsulfonyl groups are generally robust toward nucleophilic attack .

Synthetic Methodologies

The synthesis of 4-(trifluoromethylsulfonyloxy)coumarin can be conceptualized through two primary routes, drawing from established coumarin functionalization strategies :

Direct Functionalization of Coumarin

Coumarin undergoes electrophilic substitution at the 4-position due to the electron-rich nature of the pyrone ring. Introducing the trifluoromethylsulfonyloxy group may involve:

  • Sulfonylation: Reaction of 4-hydroxycoumarin with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in the presence of a base such as pyridine .

  • Metal-Catalyzed Coupling: Transition-metal-mediated cross-coupling between 4-halocoumarins (e.g., 4-bromocoumarin) and trifluoromethylsulfinate salts, though this remains hypothetical for this specific derivative .

Pechmann Condensation with Modified Substrates

The Pechmann reaction, which traditionally couples phenols with β-ketoesters to form coumarins, could be adapted by employing a phenol derivative pre-functionalized with the trifluoromethylsulfonyloxy group. For example, resorcinol derivatives containing −OSO₂CF₃ might react with ethyl acetoacetate under acidic conditions to yield the target compound .

Comparative Analysis with Related Coumarin Derivatives

The table below contrasts 4-(trifluoromethylsulfonyloxy)coumarin with structurally similar compounds, highlighting key differences in properties and applications :

Compound NameStructural FeaturesKey Properties
CoumarinUnsubstituted benzopyroneVanilla-like aroma; precursor to anticoagulants
4-Hydroxycoumarin−OH group at 4-positionAnticoagulant precursor; forms dicoumarol
7-Hydroxycoumarin−OH group at 7-positionFluorescent probe; UV-absorbing
4-Methylcoumarin−CH₃ group at 4-positionLimited bioactivity; flavoring agent
4-(Trifluoromethylsulfonyloxy)coumarin−OSO₂CF₃ at 4-positionHypothesized enhanced reactivity and target selectivity

Applications in Materials Science

The trifluoromethylsulfonyloxy group’s electron-withdrawing nature makes this compound a candidate for:

  • Organic Electronics: As an electron-deficient moiety in charge-transfer complexes or organic semiconductors .

  • Fluorescent Sensors: Modulating coumarin’s innate fluorescence through substituent effects, enabling ratiometric sensing applications .

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